molecular formula C10H9NS B051603 6-Aminonaphthalene-2-thiol CAS No. 114646-82-1

6-Aminonaphthalene-2-thiol

Cat. No. B051603
M. Wt: 175.25 g/mol
InChI Key: RMSBBNHNSZBDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminonaphthalene-2-thiol, also known as 2-Amino-6-mercaptonaphthalene, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline solid that is soluble in water and has a melting point of 188°C. This compound has been used in various research studies due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 6-Aminonaphthalene-2-thiol is not fully understood. However, it is believed that the compound reacts with metal ions to form a complex that emits fluorescence. The compound also reacts with various amino acids and peptides to form stable adducts.

Biochemical And Physiological Effects

6-Aminonaphthalene-2-thiol has been shown to have no significant biochemical or physiological effects on living organisms. However, it is important to note that the compound should be handled with care as it is toxic and can cause skin irritation.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Aminonaphthalene-2-thiol in lab experiments are numerous. The compound is readily available and easy to synthesize. It has a high purity and yield and is relatively stable. Additionally, it has a wide range of applications in various fields of research.
The limitations of using 6-Aminonaphthalene-2-thiol in lab experiments are also present. The compound is toxic and can cause skin irritation. It is also sensitive to light and air and should be stored in a cool, dark place. Furthermore, the compound has limited solubility in some solvents, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the use of 6-Aminonaphthalene-2-thiol in scientific research. One potential application is in the field of environmental monitoring. The compound can be used as a fluorescent probe for the detection of heavy metal ions in water and soil samples. Another potential application is in the field of biochemistry. The compound can be used as a reagent for the determination of amino acids and peptides in biological samples. Additionally, the compound can be used as a reducing agent and as a precursor for the synthesis of other organic compounds.
Conclusion
In conclusion, 6-Aminonaphthalene-2-thiol is a unique chemical compound that has numerous applications in scientific research. It is readily available and easy to synthesize, making it a popular choice for researchers. The compound has a wide range of applications in various fields and has numerous future directions for research. However, it is important to handle the compound with care as it is toxic and can cause skin irritation.

Synthesis Methods

The synthesis of 6-Aminonaphthalene-2-thiol can be achieved through various methods. One of the most commonly used methods is the reaction of 2-nitronaphthalene with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of 2-naphthol with sulfur and ammonia. Both methods yield high purity and yield of 6-Aminonaphthalene-2-thiol.

Scientific Research Applications

6-Aminonaphthalene-2-thiol has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various metal ions such as copper, zinc, and mercury. The compound has also been used as a reagent for the determination of amino acids and peptides. Additionally, it has been used as a reducing agent and as a precursor for the synthesis of other organic compounds.

properties

CAS RN

114646-82-1

Product Name

6-Aminonaphthalene-2-thiol

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

6-aminonaphthalene-2-thiol

InChI

InChI=1S/C10H9NS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H,11H2

InChI Key

RMSBBNHNSZBDOJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)S)C=C1N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S)C=C1N

synonyms

2-Naphthalenethiol,6-amino-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.